Verapamil Verapamil Verapamil is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Verapamil is a first generation calcium channel blocker used for treatment of hypertension, angina pectoris and superventricular tachyarrhythmias. Verapamil has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Verapamil, also known as rapam or isoptin, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Verapamil is a drug which is used for the treatment of hypertension, angina, and cluster headache prophylaxis. Verapamil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Verapamil has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, verapamil is primarily located in the membrane (predicted from logP). In humans, verapamil is involved in the verapamil action pathway. Verapamil is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 52-53-9
VCID: VC0546686
InChI: InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
SMILES: CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C27H38N2O4
Molecular Weight: 454.6 g/mol

Verapamil

CAS No.: 52-53-9

Inhibitors

VCID: VC0546686

Molecular Formula: C27H38N2O4

Molecular Weight: 454.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Verapamil - 52-53-9

CAS No. 52-53-9
Product Name Verapamil
Molecular Formula C27H38N2O4
Molecular Weight 454.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Standard InChIKey SGTNSNPWRIOYBX-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Appearance Solid powder
Boiling Point 243-246°Cat1.00E-02mmHg
Colorform Viscous, pale yellow oil
Melting Point 25°C
Physical Description Solid
Description Verapamil is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Verapamil is a first generation calcium channel blocker used for treatment of hypertension, angina pectoris and superventricular tachyarrhythmias. Verapamil has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Verapamil, also known as rapam or isoptin, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Verapamil is a drug which is used for the treatment of hypertension, angina, and cluster headache prophylaxis. Verapamil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Verapamil has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, verapamil is primarily located in the membrane (predicted from logP). In humans, verapamil is involved in the verapamil action pathway. Verapamil is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions. /Verapamil hydrochloride/
Verapamil HCl should be stored at room temperature & protected from light. Infusion soln stability studies indicate that verapamil HCl does not adsorb to glass, PVC, or polyolefin containers. It is physically compatible in soln over a pH range of 3-6 but may precipitate in solns having a pH >6 or 7.
Solubility Practically insoluble in water
Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform
4.47 mg/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Calan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Vapor Pressure 4.2X10-9 mm Hg at 25 °C (est)
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PubChem Compound 2520
Last Modified Nov 11 2021
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